2-Fluoro-6-nitro-1,3-benzothiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-6-nitro-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3FN2O2S/c8-7-9-5-2-1-4(10(11)12)3-6(5)13-7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWVINOOVIDLFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70506266 | |
| Record name | 2-Fluoro-6-nitro-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70506266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131-75-5 | |
| Record name | 2-Fluoro-6-nitro-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70506266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Fluoro 6 Nitro 1,3 Benzothiazole and Its Analogues
General Synthetic Strategies for Benzothiazole (B30560) Ring Systems
The construction of the benzothiazole core is a well-established area of heterocyclic chemistry, with primary methods relying on the formation of the thiazole (B1198619) ring onto a pre-existing benzene (B151609) derivative. These strategies predominantly involve condensation and cyclization reactions.
Condensation reactions are the most prevalent methods for synthesizing the benzothiazole skeleton, typically utilizing 2-aminothiophenol (B119425) as a key starting material. This precursor contains the necessary amine and thiol functionalities ortho to each other on a benzene ring, primed for ring-forming reactions. The 2-position of the resulting benzothiazole is determined by the reaction partner.
Common condensation approaches include:
Reaction with Aldehydes: The condensation of 2-aminothiophenol with various aldehydes is a direct route to 2-substituted benzothiazoles. nih.govchemicalbook.com The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to form the thiazole ring. chemicalbook.com A range of catalysts and oxidizing agents can be employed to facilitate this transformation. nih.gov
Reaction with Carboxylic Acids and Derivatives: Carboxylic acids, acyl chlorides, and esters can condense with 2-aminothiophenol to yield 2-substituted benzothiazoles. wikipedia.org These reactions often require heating or the use of dehydrating agents or catalysts to drive the cyclization. For instance, the reaction with an acid chloride is an effective method for forming the C-S and C=N bonds of the thiazole ring. wikipedia.org
| Reactant with 2-Aminothiophenol | Catalyst/Conditions | Reference |
|---|---|---|
| Aromatic Aldehydes | H₂O₂/HCl in Ethanol at room temperature | nih.govmdpi.com |
| Aromatic Aldehydes | SnP₂O₇ (heterogeneous catalyst), reflux | mdpi.com |
| Aryl Aldehyde | Air/DMSO, no catalyst | chemicalbook.com |
| Carboxylic Acids | (o-CF₃PhO)₃P (coupling reagent) | organic-chemistry.org |
An alternative to building the ring from two separate molecules involves the intramolecular cyclization of a single precursor that already contains all the necessary atoms.
Jacobson's Cyclization: This classic method involves the oxidative cyclization of thiobenzanilides (or thioformanilides) using reagents like potassium ferricyanide (B76249). organic-chemistry.org
From Substituted Anilines: A widely used method involves the reaction of a substituted aniline (B41778) with a thiocyanate (B1210189) salt (e.g., potassium thiocyanate or ammonium thiocyanate) in the presence of an oxidizing agent, typically bromine in glacial acetic acid. derpharmachemica.com This approach directly constructs the 2-aminobenzothiazole (B30445) core from readily available anilines. The reaction proceeds through an intermediate thiocyanatoaniline, which then cyclizes. rjpbcs.com
From o-Iodothiobenzanilides: In a ligand- and additive-free approach, 2-substituted benzothiazoles can be synthesized via the cyclization of o-iodothiobenzanilide derivatives using a Pd/C catalyst at room temperature. organic-chemistry.org
Modern synthetic chemistry emphasizes the use of environmentally benign methods. The synthesis of benzothiazoles has been adapted to align with the principles of green chemistry, focusing on reducing waste, avoiding hazardous solvents, and improving energy efficiency. airo.co.in
Key green strategies include:
Use of Green Solvents: Traditional organic solvents are often replaced with more environmentally friendly options like water or ethanol. airo.co.in Some methods have been developed to proceed efficiently in aqueous media. rsc.org
Solvent-Free Reactions: Performing reactions without a solvent minimizes waste and simplifies product purification. Heating a mixture of 2-halonitrobenzene, an acetophenone, and elemental sulfur in the presence of N-methylmorpholine under solvent-free conditions can produce 2-aroylbenzothiazoles. chemicalbook.com
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating. airo.co.in
Use of Recyclable Catalysts: The development of heterogeneous catalysts that can be easily recovered and reused makes the process more sustainable and cost-effective. mdpi.com
Targeted Synthesis of Nitro-Substituted Benzothiazoles
The synthesis of 2-Fluoro-6-nitro-1,3-benzothiazole requires the specific placement of a nitro group onto the benzene portion of the ring system. This can be achieved either by starting with a nitrated precursor or by direct nitration of a pre-formed benzothiazole ring.
Direct electrophilic nitration of the benzothiazole ring system, particularly 2-aminobenzothiazole, can lead to a mixture of isomers, which is undesirable for targeted synthesis. google.com To achieve high regioselectivity for the 6-position, a protecting group strategy is employed.
A highly selective process involves the acylation of the 2-amino group, for example, with acetic anhydride to form 2-acetylaminobenzothiazole. google.comgoogle.com This protected intermediate is then subjected to nitration. The acetylamino group directs the incoming electrophile, the nitronium ion (NO₂⁺), primarily to the 6-position. The nitronium ion is generated from a mixture of concentrated nitric acid and sulfuric acid. google.comchemguide.co.uk Following the nitration step, the acyl protecting group is removed via hydrolysis to yield 2-amino-6-nitrobenzothiazole (B160904) with high purity. google.comgoogle.com This method avoids the formation of significant amounts of the 4-, 5-, and 7-nitro isomers. google.com
| Step | Reaction | Reagents | Purpose | Reference |
|---|---|---|---|---|
| 1. Protection | Acylation of 2-aminobenzothiazole | Acetic Anhydride | Protect the amino group and direct nitration | google.com |
| 2. Nitration | Electrophilic Aromatic Substitution | HNO₃ / H₂SO₄ (Mixed Acid) | Introduce NO₂ group at the 6-position | google.comgoogle.com |
| 3. Deprotection | Hydrolysis of the amide | Base (e.g., NaOH) or Acid | Restore the 2-amino group | google.comgoogle.com |
Beyond direct nitration, nitrobenzothiazoles can be constructed from precursors that already contain the nitro group.
Cyclization of Nitroanilines: A common pathway involves starting with an appropriately substituted nitroaniline. For example, 3-chloro-4-nitroaniline can be reacted with potassium thiocyanate and bromine in glacial acetic acid to synthesize 7-chloro-6-nitro-1,3-benzothiazol-2-amine. amazonaws.com This method builds the thiazole ring onto a pre-existing nitro-substituted benzene ring.
Modification of 2-Amino-6-nitrobenzothiazole: Once 2-amino-6-nitrobenzothiazole is synthesized, it serves as a versatile intermediate. nih.gov The 2-amino group can be converted into other functionalities. To obtain the target compound, this compound, the 2-amino group is typically converted to a fluorine atom via the Balz-Schiemann reaction . wikipedia.org This process involves:
Diazotization: The 2-amino group is treated with nitrous acid (often generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.
Fluoroborate Formation: The diazonium salt is then reacted with fluoroboric acid (HBF₄) to precipitate the diazonium tetrafluoroborate (B81430) salt. wikipedia.org
Thermal Decomposition: The isolated and dried diazonium tetrafluoroborate salt is gently heated. It decomposes to yield the desired 2-fluorobenzothiazole derivative, releasing nitrogen gas and boron trifluoride as byproducts. wikipedia.org
An alternative, though less common for this specific transformation, could be a nucleophilic aromatic substitution (SₙAr) reaction. If a suitable leaving group like chlorine were present at the 2-position of the 6-nitrobenzothiazole, it could potentially be displaced by a fluoride ion, as the electron-withdrawing nitro group activates the ring system towards nucleophilic attack. nih.govlibretexts.org
Introduction of Fluorine Substituents in Benzothiazole Frameworks
The incorporation of fluorine into the benzothiazole core is a key strategy for modulating the molecule's properties. Fluorine's high electronegativity, small size, and ability to form strong bonds with carbon significantly influence the lipophilicity, metabolic stability, and binding affinity of the resulting compounds.
Strategies for Site-Specific Fluorination
Achieving site-specific fluorination on the benzothiazole ring system can be accomplished through several synthetic approaches.
Balz-Schiemann Reaction: A common and effective method for introducing a fluorine atom at a specific position on an aromatic ring is the Balz-Schiemann reaction. wikipedia.org This reaction involves the diazotization of a primary aromatic amine, followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt to yield the corresponding aryl fluoride. For the synthesis of fluorinated benzothiazoles, this typically involves starting with an amino-substituted benzothiazole precursor. The general mechanism involves the formation of a nitrosyl cation, which then reacts with the amine to form a diazonium salt. Subsequent heating in the presence of a fluoride source, such as tetrafluoroborate, leads to the desired fluoro-substituted product.
Nucleophilic Aromatic Substitution (SNA r): In cases where the benzothiazole ring is sufficiently activated by electron-withdrawing groups, direct nucleophilic aromatic substitution with a fluoride source can be a viable strategy. For instance, a leaving group such as a chloro or nitro group at an activated position can be displaced by fluoride ions. The reactivity in SNAr reactions is often enhanced in the presence of strong electron-withdrawing groups ortho or para to the leaving group.
Halogen Exchange (HALEX) Reactions: This method involves the exchange of a halogen, typically chlorine or bromine, with fluorine using a fluoride salt such as potassium fluoride (KF). The effectiveness of this reaction is often dependent on the solvent, temperature, and the presence of a phase-transfer catalyst to enhance the solubility and reactivity of the fluoride salt. Microwave-assisted HALEX reactions have been shown to significantly reduce reaction times and improve yields.
Electrophilic Fluorination: Reagents such as Selectfluor® (F-TEDA-BF4) can be used for the direct electrophilic fluorination of electron-rich aromatic and heteroaromatic compounds. The benzothiazole nucleus, being electron-rich, can be a suitable substrate for such reactions, allowing for the direct introduction of a fluorine atom onto the ring system. The regioselectivity of this reaction is dictated by the electronic properties of the benzothiazole ring and any existing substituents.
Role of Fluorine in Enhancing Synthetic Accessibility and Reactivity
The presence of a fluorine atom can significantly impact the synthetic accessibility and reactivity of the benzothiazole framework. The strong electron-withdrawing nature of fluorine can activate the benzothiazole ring towards nucleophilic attack, facilitating the synthesis of various derivatives. For example, the fluorine atom in a fluorinated benzothiazole can be displaced by other nucleophiles, allowing for the introduction of a wide range of functional groups at that position.
Furthermore, the introduction of fluorine can influence the acidity of nearby protons, which can be exploited in subsequent synthetic transformations. The unique electronic properties conferred by fluorine can also be leveraged to direct the regioselectivity of further functionalization reactions on the benzothiazole ring.
Synthetic Routes to this compound
The synthesis of this compound is not explicitly detailed in a single procedure in the reviewed literature. However, a highly plausible and logical synthetic pathway can be constructed based on established chemical transformations. The most probable route involves the preparation of the key intermediate, 2-amino-6-nitrobenzothiazole, followed by a diazotization and fluorination reaction.
Stepwise Reaction Schemes for Compound Derivatization
Scheme 1: Synthesis of 2-Amino-6-nitrobenzothiazole (Key Intermediate)
A common method for the synthesis of 2-aminobenzothiazoles involves the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen. For the synthesis of 2-amino-6-nitrobenzothiazole, the starting material is typically p-nitroaniline.
Step 1: Thiocyanation of p-Nitroaniline
p-Nitroaniline is reacted with potassium thiocyanate (KSCN) in glacial acetic acid.
Step 2: Cyclization with Bromine
A solution of bromine in glacial acetic acid is added dropwise to the reaction mixture at a low temperature to initiate the cyclization, leading to the formation of 2-amino-6-nitrobenzothiazole.
Scheme 2: Synthesis of this compound via Balz-Schiemann Reaction
This proposed scheme utilizes the well-established Balz-Schiemann reaction to convert the 2-amino group of the intermediate to a fluoro group.
Step 1: Diazotization of 2-Amino-6-nitrobenzothiazole
2-Amino-6-nitrobenzothiazole is dissolved in a cold aqueous solution of fluoroboric acid (HBF₄). A solution of sodium nitrite (NaNO₂) is then added dropwise while maintaining a low temperature (typically 0-5 °C) to form the corresponding diazonium tetrafluoroborate salt.
Step 2: Thermal Decomposition
The isolated diazonium tetrafluoroborate salt is then gently heated. This thermal decomposition releases nitrogen gas and boron trifluoride, resulting in the formation of this compound.
Alternative Route: Halogen Exchange from 2-Chloro-6-nitrobenzothiazole (B1294357)
Another potential route involves the synthesis of 2-chloro-6-nitrobenzothiazole followed by a halogen exchange reaction.
Step 1: Synthesis of 2-Chloro-6-nitrobenzothiazole
This intermediate can be synthesized from 2-amino-6-nitrobenzothiazole via a Sandmeyer-type reaction using sodium nitrite and hydrochloric acid in the presence of a copper(I) chloride catalyst.
Step 2: Fluorination
The resulting 2-chloro-6-nitrobenzothiazole can then be subjected to a halogen exchange reaction using a fluoride source like potassium fluoride, often in a high-boiling polar aprotic solvent and sometimes with the aid of a phase-transfer catalyst.
Challenges and Optimization in Synthetic Protocols
The synthesis of this compound presents several challenges that require careful optimization of reaction conditions.
Diazotization Stability: Diazonium salts, particularly those derived from electron-deficient systems, can be unstable. Maintaining low temperatures during the diazotization step is crucial to prevent premature decomposition and side reactions.
Halogen Exchange Efficiency: The efficiency of the halogen exchange reaction can be influenced by several factors, including the reactivity of the starting chloro-compound, the choice of fluoride source, solvent, and temperature. The electron-withdrawing nitro group at the 6-position can activate the 2-position towards nucleophilic attack, potentially favoring the halogen exchange.
Purification: The final product may require careful purification to remove any unreacted starting materials or byproducts. Chromatographic techniques are often employed to obtain the pure compound.
Optimization of these protocols typically involves screening different solvents, reaction times, temperatures, and stoichiometries of reagents to achieve the highest possible yield and purity of this compound.
Synthesis of Key Intermediates and Modified Derivatives
The synthesis of various analogues and derivatives of this compound relies on the availability of key intermediates and the application of diverse synthetic transformations.
2-Amino-6-nitrobenzothiazole: As highlighted earlier, this is a pivotal intermediate. Its synthesis from p-nitroaniline is a well-established procedure. This intermediate serves as the precursor for the introduction of the 2-fluoro substituent via the Balz-Schiemann reaction.
2-Chloro-6-nitrobenzothiazole: This compound is another important intermediate, particularly for accessing the target molecule through halogen exchange fluorination. It can be prepared from 2-amino-6-nitrobenzothiazole via the Sandmeyer reaction.
Derivatives Modified at the 2-Position: Starting from 2-chloro-6-nitrobenzothiazole, a variety of nucleophiles can be introduced at the 2-position to generate a library of derivatives. For example, reactions with amines, alcohols, and thiols can yield 2-amino, 2-alkoxy, and 2-thioalkoxy derivatives, respectively.
Derivatives Modified at the Nitro Group: The nitro group at the 6-position can be reduced to an amino group using various reducing agents such as tin(II) chloride or catalytic hydrogenation. This 6-amino functionality can then be further modified, for example, by acylation, alkylation, or diazotization followed by substitution with other groups, leading to a wide range of 6-substituted 2-fluorobenzothiazole derivatives.
The synthetic versatility of these key intermediates allows for the creation of a diverse set of molecules based on the this compound scaffold, enabling the exploration of their structure-activity relationships in various applications.
Preparation of 2-Amino-6-nitrobenzothiazole as a Building Block
A crucial intermediate for the synthesis of various 6-nitrobenzothiazole derivatives is 2-amino-6-nitrobenzothiazole. This compound serves as a versatile starting material for introducing diverse functional groups at the 2-position. High-yield and selective synthesis of this building block is paramount for the efficient production of its derivatives.
One common and effective method for the preparation of 2-amino-6-nitrobenzothiazole involves the nitration of an acylated precursor, 2-acetylaminobenzothiazole, followed by deprotection. google.comgoogle.com This two-step process ensures a high selectivity for the desired 6-nitro isomer. google.com The synthesis typically proceeds as follows:
Nitration of 2-Acetylaminobenzothiazole: 2-Acetylaminobenzothiazole is reacted with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, at a controlled temperature, typically between 0 and 10°C. google.com This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene ring of the benzothiazole structure. The acetyl group protects the amino group from oxidation and directs the nitration primarily to the 6-position.
Hydrolysis of 2-Acetylamino-6-nitrobenzothiazole: The resulting 2-acetylamino-6-nitrobenzothiazole is then subjected to hydrolysis to remove the acetyl protecting group. This is typically achieved by heating the compound in a methanolic solution with a base, such as sodium hydroxide, to a pH of around 10.5. google.com After cooling, the 2-amino-6-nitrobenzothiazole crystallizes and can be isolated by filtration.
An alternative one-step synthesis has also been reported, starting from phenyl thiourea. In this method, phenyl thiourea is dissolved in concentrated sulfuric acid, and a cyclization reaction is catalyzed by bromine. Subsequent addition of fuming nitric acid at a low temperature (5-10°C) leads to the direct formation of 2-amino-6-nitrobenzothiazole with a reported yield of over 96%.
The reaction conditions for the nitration step can be varied, as summarized in the table below.
| Starting Material | Nitrating Agent | Temperature (°C) | Reaction Time | Product |
| 2-Acetylaminobenzothiazole | Nitric acid in sulfuric acid monohydrate | 5-10 | 2 hours | 2-Acetylamino-6-nitrobenzothiazole |
| 2-Acetylaminobenzothiazole | 94% Nitric acid | 0-5 (initially), rising to 28 | 3 hours | 2-Acetylamino-6-nitrobenzothiazole |
Formation of Schiff Base Derivatives
Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are significant derivatives of 2-amino-6-nitrobenzothiazole. These compounds are typically synthesized through the condensation reaction of 2-amino-6-nitrobenzothiazole with various aldehydes or ketones.
A noteworthy and efficient method for this transformation is microwave-assisted synthesis. scispace.comresearchgate.net This technique offers several advantages over conventional heating methods, including significantly shorter reaction times, higher yields, and more environmentally friendly conditions. scispace.com
The general procedure for the microwave-assisted synthesis of Schiff bases from 2-amino-6-nitrobenzothiazole involves mixing the aminobenzothiazole with an appropriate aldehyde (e.g., 3,5-diiodosalicylaldehyde) in a suitable solvent like ethanol, with a catalytic amount of glacial acetic acid. scispace.com The reaction mixture is then irradiated in a microwave oven for a short period, typically 8-10 minutes. scispace.comresearchgate.net Upon cooling, the Schiff base product precipitates and can be collected by filtration.
A comparison between microwave-assisted and conventional synthesis methods highlights the efficiency of the former:
| Method | Reactants | Solvent | Catalyst | Reaction Time | Yield (%) |
| Microwave-assisted | 2-amino-6-nitrobenzothiazole, 3,5-diiodosalicylaldehyde | Ethanol | Glacial Acetic Acid | 8-10 minutes | 76-80 |
| Conventional | 2-amino-6-nitrobenzothiazole, 3,5-diiodosalicylaldehyde | Ethanol | - | 2 hours | 38 |
The resulting Schiff base, for instance, 2,4-diiodo-6-{[(6-nitro-1,3-benzothiazol-2-yl)imino]methyl}phenol, can be characterized by various spectroscopic techniques to confirm its structure. scispace.com
Synthesis of Hydrazino and Amide Derivatives
The synthesis of hydrazino and amide derivatives of fluorinated benzothiazoles expands the chemical space and allows for the exploration of a wider range of analogues.
Hydrazino Derivatives
The preparation of 2-hydrazino-6-fluorobenzothiazole serves as a key step for the synthesis of various substituted hydrazino derivatives. sphinxsai.com The synthesis starts from 4-fluoroaniline, which undergoes a cyclization reaction to form the 2-amino-6-fluorobenzothiazole intermediate. This intermediate is then converted to the corresponding hydrazino derivative.
The synthesis of 2-hydrazino-6-fluorobenzothiazole can be achieved by reacting 2-amino-6-fluorobenzothiazole with hydrazine hydrate in the presence of concentrated hydrochloric acid and ethylene glycol. sphinxsai.com The reaction mixture is refluxed for several hours, and upon cooling, the desired 2-hydrazino-6-fluorobenzothiazole separates as a solid. sphinxsai.com
This 2-hydrazino-6-fluorobenzothiazole can then be further reacted with various substituted acetophenones in the presence of a catalytic amount of glacial acetic acid to yield a series of 2-substituted hydrazino-6-fluoro-1,3-benzothiazole derivatives. sphinxsai.com
| Starting Material | Reagents | Reaction Conditions | Product |
| 2-Amino-6-fluorobenzothiazole | Hydrazine hydrate, Conc. HCl, Ethylene glycol | Reflux for 3 hours | 2-Hydrazino-6-fluorobenzothiazole |
| 2-Hydrazino-6-fluorobenzothiazole | Substituted acetophenone, Glacial acetic acid | Reflux in ethanol for 10-14 hours | 2-Substituted hydrazino-6-fluoro-1,3-benzothiazole |
Amide Derivatives
Amide derivatives of fluorinated and nitrated benzothiazoles have also been synthesized. For instance, novel nitro-substituted benzamide derivatives of 7-chloro-6-nitro-1,3-benzothiazol-2-amine have been reported. amazonaws.com The synthesis involves the reaction of 7-chloro-6-nitro-1,3-benzothiazol-2-amine with 2-benzoylchloride in dry acetone and dry pyridine. amazonaws.com
Reactivity and Reaction Mechanisms of 2 Fluoro 6 Nitro 1,3 Benzothiazole
Electronic Effects of Fluoro and Nitro Substituents on Ring System Reactivity
The reactivity of the 2-fluoro-6-nitro-1,3-benzothiazole ring is a consequence of the interplay between the inductive and resonance effects of the fluoro and nitro substituents. Both groups are strongly electron-withdrawing, which has a profound impact on the electrophilic and nucleophilic character of the molecule.
The fluorine atom at the C-2 position and the nitro group at the C-6 position are potent deactivating groups in the context of electrophilic aromatic substitution (EAS). masterorganicchemistry.comassets-servd.hostlibretexts.org The fluorine atom exerts a strong electron-withdrawing inductive effect due to its high electronegativity, while the nitro group deactivates the ring through both a strong inductive effect and a resonance effect, which withdraws π-electron density from the benzene (B151609) ring. assets-servd.hostlibretexts.org This significant reduction in electron density makes the aromatic ring highly electron-deficient and therefore much less susceptible to attack by electrophiles. libretexts.orgnih.gov
In principle, if an electrophilic substitution were to occur, the directing effects of the existing substituents would determine the position of the incoming electrophile. However, the extreme deactivation of the ring by two powerful electron-withdrawing groups makes electrophilic aromatic substitution on this compound exceptionally challenging and generally not a feasible reaction pathway under standard electrophilic substitution conditions. The deactivating nature of these groups makes the benzothiazole (B30560) ring significantly less reactive than benzene towards electrophiles. libretexts.org
Theoretical studies on related benzothiazole derivatives have shown that electron-withdrawing substituents, such as a nitro group, lower both the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels. nih.gov A lower HOMO energy indicates that the molecule is less willing to donate electrons to an electrophile, thus decreasing its nucleophilicity and reactivity in EAS reactions.
Q & A
Q. What are the established synthetic routes for 2-Fluoro-6-nitro-1,3-benzothiazole?
A common method involves nitration of 2-chloro-1,3-benzothiazole derivatives. For example, 2-chloro-6-nitro-1,3-benzothiazole can be synthesized by treating 2-chloro-1,3-benzothiazole with concentrated H₂SO₄ and potassium nitrate (KNO₃) at 0°C for 30 minutes, followed by stirring at room temperature for 18 hours . Fluorination is typically achieved via halogen exchange reactions under controlled conditions. Key parameters include temperature control (0–25°C) and stoichiometric ratios to minimize side reactions.
Q. What analytical techniques are used to confirm the structure of this compound?
Structural confirmation relies on:
- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and packing interactions .
- Spectroscopy : ¹⁹F NMR (to confirm fluorine substitution), ¹H/¹³C NMR (to verify nitro and benzothiazole groups), and mass spectrometry (MS) for molecular weight validation.
- Elemental analysis : Ensures purity and correct stoichiometry .
Q. How is the purity of this compound assessed post-synthesis?
Purification methods include:
- Column chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate).
- Recrystallization : Using solvents like ethanol or acetonitrile to isolate high-purity crystals.
- HPLC : For quantitative purity assessment (>95% by area normalization) .
Advanced Research Questions
Q. How can regioselectivity be controlled during nitration of benzothiazole derivatives?
Regioselectivity is influenced by:
- Directing groups : Electron-withdrawing substituents (e.g., fluorine) direct nitration to the para position.
- Reaction conditions : Lower temperatures (0–5°C) favor kinetic control, while higher temperatures may lead to thermodynamic products.
- Computational modeling : Density Functional Theory (DFT) predicts electron density maps to identify reactive sites. For example, nitro groups preferentially occupy positions stabilized by resonance with the benzothiazole sulfur .
Q. How do researchers resolve contradictions in spectroscopic data for nitro-fluoro benzothiazoles?
Contradictions (e.g., unexpected NMR shifts or MS fragmentation patterns) are addressed by:
- Cross-validation : Combining X-ray crystallography (definitive proof) with dynamic NMR to study conformational flexibility.
- Isotopic labeling : ¹⁵N or ¹⁸O labeling clarifies nitro group behavior in mass spectra.
- Computational simulations : Gaussian or ORCA software models spectroscopic properties for comparison with experimental data .
Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution?
- DFT calculations : Analyze Fukui indices to identify electrophilic/nucleophilic sites. For example, the nitro group reduces electron density at C-6, enhancing fluorine’s leaving-group ability.
- Molecular docking : Predicts interactions with biological targets (e.g., enzymes) by simulating binding affinities.
- Solvent effects : Polarizable Continuum Models (PCM) evaluate solvent polarity’s impact on reaction pathways .
Q. How are bioactivity studies designed for nitro-substituted benzothiazoles?
- In vitro assays : Antimicrobial activity is tested via minimum inhibitory concentration (MIC) assays against bacterial/fungal strains.
- Structure-Activity Relationship (SAR) : Modifying substituents (e.g., replacing fluorine with chlorine) to assess potency changes.
- Target identification : Molecular dynamics simulations identify potential enzyme targets (e.g., dihydrofolate reductase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
